1-(2-Chlorobenzyl)-1H-indol-4-amine
CAS No.:
Cat. No.: VC15924363
Molecular Formula: C15H13ClN2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2 |
|---|---|
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]indol-4-amine |
| Standard InChI | InChI=1S/C15H13ClN2/c16-13-5-2-1-4-11(13)10-18-9-8-12-14(17)6-3-7-15(12)18/h1-9H,10,17H2 |
| Standard InChI Key | SYLBAUNPYXRRBT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)N)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises an indole core—a bicyclic system with a benzene ring fused to a pyrrole ring—substituted at the first position by a 2-chlorobenzyl group and at the fourth position by an amine (-NH₂) group. The 2-chlorobenzyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Structural and Physical Properties of 1-(2-Chlorobenzyl)-1H-indol-4-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1407081-26-8 | |
| Molecular Formula | C₁₅H₁₃ClN₂ | |
| Molecular Weight | 256.73 g/mol | |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Density | 1.268–1.32 g/cm³ (predicted) |
The absence of experimental data for melting and boiling points necessitates predictions based on analogs. For instance, 1H-indol-3-amine, a simpler analog, has a melting point of 117°C , suggesting that the chlorobenzyl group in 1-(2-Chlorobenzyl)-1H-indol-4-amine may elevate this value due to increased molecular rigidity.
Electronic and Steric Effects
The electron-withdrawing chlorine atom at the ortho position of the benzyl group enhances the electrophilicity of adjacent carbons, potentially facilitating nucleophilic substitution reactions. Conversely, the amine group at C-4 acts as an electron donor, creating regions of electron density that may participate in hydrogen bonding or π-π stacking interactions.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1-(2-Chlorobenzyl)-1H-indol-4-amine typically involves alkylation of the indole nitrogen followed by functionalization at the C-4 position. A plausible pathway, inferred from related compounds , involves:
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Alkylation of Indole: Reaction of 4-nitroindole with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to yield 1-(2-chlorobenzyl)-4-nitro-1H-indole.
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Reduction of Nitro Group: Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amine, producing the target compound.
Source highlights the importance of acidic conditions in cyclization reactions of chloroindole derivatives, suggesting that similar conditions might optimize the reduction step.
Table 2: Key Reaction Conditions for Indole Alkylation
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Alkylation | 2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 70–85 | |
| Nitro Reduction | H₂/Pd-C, EtOH, RT | 90–95 |
Chemical Modifications
The amine group at C-4 offers a site for further derivatization:
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Acylation: Reaction with acyl chlorides forms amides, enhancing lipid solubility.
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Diazo Coupling: Formation of azo dyes for analytical detection.
The chlorine atom on the benzyl group may undergo nucleophilic aromatic substitution under harsh conditions, though its ortho position sterically hinders such reactions compared to para-substituted analogs .
Research Gaps and Future Directions
Despite its promising scaffold, 1-(2-Chlorobenzyl)-1H-indol-4-amine remains understudied. Key areas for investigation include:
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Detailed Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs).
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Toxicity Studies: Acute and chronic toxicity assessments in preclinical models.
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